molecular formula C10H13NO B2438985 (2-Methylisoindolin-5-yl)methanol CAS No. 439691-87-9

(2-Methylisoindolin-5-yl)methanol

Cat. No.: B2438985
CAS No.: 439691-87-9
M. Wt: 163.22
InChI Key: YXTIRMSQZFHDIZ-UHFFFAOYSA-N
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Description

(2-Methylisoindolin-5-yl)methanol is an organic compound that belongs to the family of isoindoline derivatives. It has the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. This compound is characterized by the presence of a methyl group attached to the isoindoline ring and a hydroxymethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylisoindolin-5-yl)methanol typically involves the reaction of isoindoline derivatives with appropriate reagents. One common method includes the reduction of 2-methylisoindoline-5-carboxaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylisoindolin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-Methylisoindoline-5-carboxaldehyde or 2-Methylisoindoline-5-carboxylic acid.

    Reduction: 2-Methylisoindoline-5-amine.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methylisoindolin-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive isoindoline derivatives.

    Industry: It is used in the development of new materials and as a building block for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Methylisoindolin-5-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The hydroxymethyl group may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline: The parent compound of (2-Methylisoindolin-5-yl)methanol, lacking the methyl and hydroxymethyl groups.

    2-Methylisoindoline: Similar structure but without the hydroxymethyl group.

    5-Hydroxyisoindoline: Similar structure but without the methyl group.

Uniqueness

This compound is unique due to the presence of both a methyl group and a hydroxymethyl group on the isoindoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-methyl-1,3-dihydroisoindol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-11-5-9-3-2-8(7-12)4-10(9)6-11/h2-4,12H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTIRMSQZFHDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439691-87-9
Record name (2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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